

A Technical Guide to Z-D-Phe-OSu: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Z-D-Phe-osu

CAS No.: 3397-36-2

Cat. No.: B554486

[Get Quote](#)

Introduction

In the landscape of peptide synthesis and drug development, the precise and efficient formation of peptide bonds is paramount. Activated amino acid derivatives are central to this process, enabling chemists to construct complex peptide sequences with high fidelity. Among these critical reagents is N-alpha-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as **Z-D-Phe-OSu**. This compound is a cornerstone for the incorporation of the D-isomer of phenylalanine into peptide chains, a structural modification often employed to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1]

This technical guide provides an in-depth examination of **Z-D-Phe-OSu** for researchers, scientists, and professionals in drug development. We will cover its fundamental physicochemical properties, the mechanistic roles of its constituent protecting and activating groups, a detailed protocol for its application in peptide coupling, and its broader significance in medicinal chemistry.

Core Compound Data

A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and characteristics of **Z-D-Phe-OSu** are summarized below.

Property	Value	Reference
Chemical Name	N-alpha-Benzyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester	[2]
Synonyms	Z-D-Phe-OSu, Cbz-D-Phe-OSu	[2]
CAS Number	3397-36-2	[2][3]
Molecular Formula	C ₂₁ H ₂₀ N ₂ O ₆	[2]
Molecular Weight	396.39 g/mol	[2]
Appearance	White to off-white powder/crystalline solid	
Storage	2-8°C, desiccated	[4]

The Chemistry of Z-D-Phe-OSu: A Dual-Function Reagent

The efficacy of **Z-D-Phe-OSu** in peptide synthesis stems from the strategic combination of two key chemical moieties: the Benzyloxycarbonyl (Z or Cbz) group and the N-hydroxysuccinimide (OSu) ester.

- **The Benzyloxycarbonyl (Z) Protecting Group:** The Z-group serves as a temporary shield for the α-amino group of D-phenylalanine. This protection is crucial to prevent the amine from engaging in unwanted side reactions, such as self-polymerization, during the coupling step. The Z-group is robust under the conditions required for peptide bond formation but can be cleanly removed later in the synthetic sequence, typically via catalytic hydrogenation, without compromising the integrity of the newly formed peptide.
- **The N-hydroxysuccinimide (OSu) Activating Group:** The carboxyl group of the amino acid is activated as an OSu ester. N-hydroxysuccinimide is an excellent leaving group.[5] This

activation converts the carboxylate, which is a poor electrophile, into a highly reactive acylating agent.^[5] When presented with a free nucleophilic amine from another amino acid or the N-terminus of a growing peptide chain, the OSu ester readily undergoes nucleophilic acyl substitution to form a stable amide (peptide) bond, releasing the N-hydroxysuccinimide byproduct.^[5] This reaction is highly efficient and proceeds under mild conditions, minimizing the risk of racemization.

Experimental Protocol: Solution-Phase Peptide Coupling

This protocol outlines a standard procedure for coupling **Z-D-Phe-OSu** to a free amine component (e.g., an amino acid ester) in a solution-phase synthesis. This method is a foundational technique in peptide chemistry.^{[6][7]}

Materials:

- **Z-D-Phe-OSu**
- Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Magnetic stirrer and stir bar
- Round-bottom flask and standard glassware

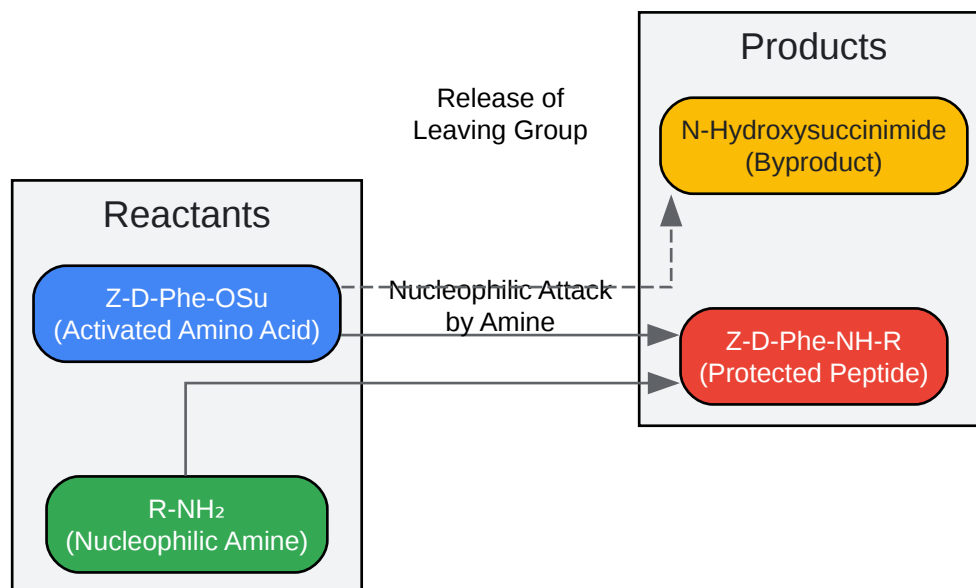
Procedure:

- **Reactant Preparation:** In a clean, dry round-bottom flask, dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DCM.
- **Neutralization:** Cool the solution to 0°C using an ice bath. Add DIPEA (1.1 equivalents) dropwise to the solution. Stir for 15-20 minutes at 0°C to neutralize the hydrochloride salt, liberating the free amine.
- **Addition of Z-D-Phe-OSu:** Add **Z-D-Phe-OSu** (1.05 equivalents) to the reaction mixture as a solid.
- **Coupling Reaction:** Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Dilute the reaction mixture with additional DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated sodium bicarbonate solution (twice), and brine (once).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude dipeptide product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
- **Characterization:** Confirm the identity and purity of the synthesized peptide using techniques such as NMR spectroscopy and mass spectrometry.

Visualizing the Peptide Coupling Workflow

The following diagram illustrates the key chemical transformation during the coupling step described in the protocol.

Peptide Bond Formation Using Z-D-Phe-OSu



[Click to download full resolution via product page](#)

Caption: Workflow of **Z-D-Phe-OSu** coupling reaction.

Applications and Significance in Drug Development

The use of **Z-D-Phe-OSu** extends beyond basic peptide synthesis into advanced drug discovery. Incorporating D-phenylalanine can significantly alter a peptide's three-dimensional structure and its interaction with biological targets like receptors or enzymes. This is a key strategy in peptidomimetic design.[8] Peptides containing D-amino acids often exhibit increased resistance to proteases, leading to a longer biological half-life, a critical attribute for therapeutic candidates.[1]

Furthermore, D-phenylalanine is a chiral building block for various pharmaceuticals beyond peptides, including antibiotics and chemotherapeutic agents.[1] The reliable and efficient incorporation of this non-natural amino acid, facilitated by reagents like **Z-D-Phe-OSu**, is therefore a vital capability in the synthesis of modern therapeutics.

Conclusion

Z-D-Phe-OSu is a highly effective and indispensable reagent for the controlled incorporation of D-phenylalanine in synthetic chemistry. Its design, which combines a stable amine protecting group with a highly reactive carboxyl activating group, allows for efficient and high-yield peptide bond formation under mild conditions. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this tool for the synthesis of novel peptides and complex molecular architectures, driving innovation in both fundamental research and pharmaceutical development.

References

- CAS No : 3397-32-8 | Product Name : Z-Phe-OSu. Pharmaffiliates. [\[Link\]](#)
- N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- N-benzyloxycarbonyl-DL-3-phenylalanine. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- N-Benzyloxycarbonyl-L-phenylalanine N-succinimidyl ester, 95%. Regent Chemicals. [\[Link\]](#)
- N-(Benzyloxycarbonyl)-D-phenylalanine vinyl ester. ChemBK. [\[Link\]](#)
- Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central, National Institutes of Health. [\[Link\]](#)
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central, National Institutes of Health. [\[Link\]](#)
- Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central, National Institutes of Health. [\[Link\]](#)
- Synthesis and interest in medicinal chemistry of β -phenylalanine derivatives (β -PAD): an update (2010–2022). PubMed Central, National Institutes of Health. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Z-D-PHE-OSU CAS#: 3397-36-2 [[m.chemicalbook.com](https://www.chemicalbook.com/)]
- 3. Z-D-PHE-OSU | 3397-36-2 [[chemicalbook.com](https://www.chemicalbook.com/)]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 3397-32-8: Z-Phe-OSu | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com/)]
- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Synthesis and interest in medicinal chemistry of β -phenylalanine derivatives (β -PAD): an update (2010–2022) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [A Technical Guide to Z-D-Phe-OSu: Properties, Synthesis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554486/docs#a-technical-guide-to-z-d-phe-osu-properties-synthesis-and-application>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)